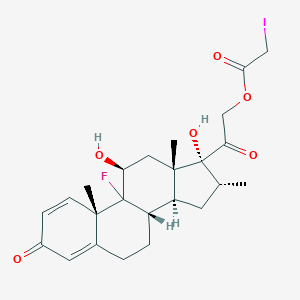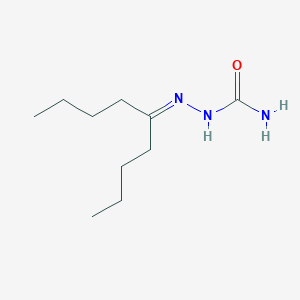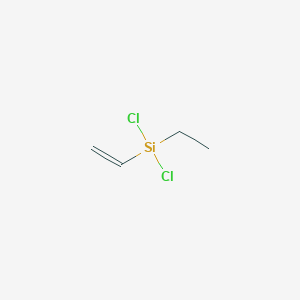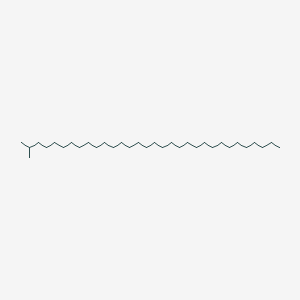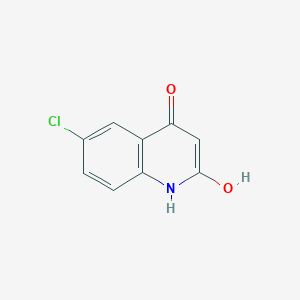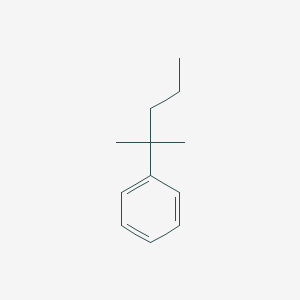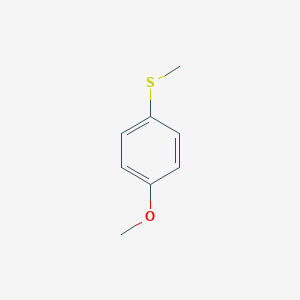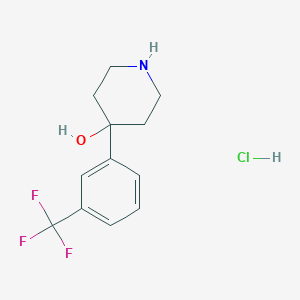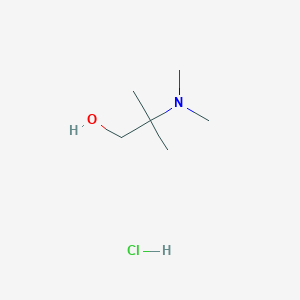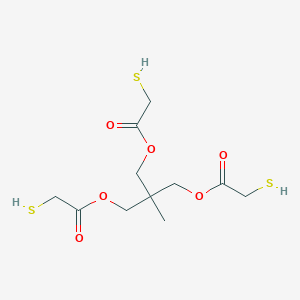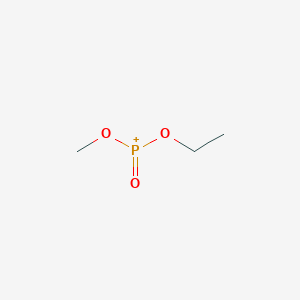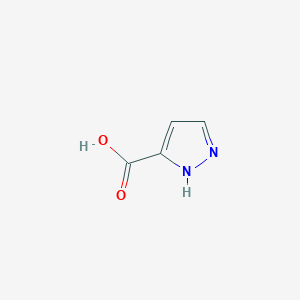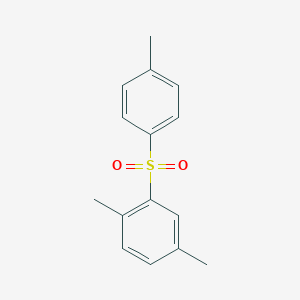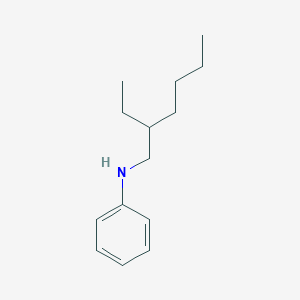
N-(2-Ethylhexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethylhexyl)aniline, also known as 2-EHA, is an organic compound that belongs to the class of anilines. It is a colorless to pale yellow liquid that is used in various industrial applications, including the production of dyes, pigments, and plastics. The compound is also used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-(2-Ethylhexyl)aniline is not well understood. However, it is believed that the compound interacts with various biological molecules, including proteins and enzymes, to produce its effects.
Effets Biochimiques Et Physiologiques
N-(2-Ethylhexyl)aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Ethylhexyl)aniline in lab experiments is its unique properties, which make it useful for a variety of applications. However, one limitation is that the compound is toxic and must be handled with care. Additionally, the compound may be difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-Ethylhexyl)aniline. One area of interest is the development of new materials and chemical processes using the compound. Another area of interest is the study of the compound's potential use in organic solar cells and as a corrosion inhibitor. Additionally, further research is needed to better understand the mechanism of action of the compound and its potential applications in medicine and other fields.
Applications De Recherche Scientifique
N-(2-Ethylhexyl)aniline has been used in various scientific research applications, including the synthesis of new materials and the development of new chemical processes. The compound has also been studied for its potential use in organic solar cells and as a corrosion inhibitor.
Propriétés
Numéro CAS |
10137-80-1 |
|---|---|
Nom du produit |
N-(2-Ethylhexyl)aniline |
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
N-(2-ethylhexyl)aniline |
InChI |
InChI=1S/C14H23N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-8,10-11,13,15H,3-5,9,12H2,1-2H3 |
Clé InChI |
GXFHZISVUPJOCI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC1=CC=CC=C1 |
SMILES canonique |
CCCCC(CC)CNC1=CC=CC=C1 |
Synonymes |
N-(2-Ethylhexyl)aniline |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)
